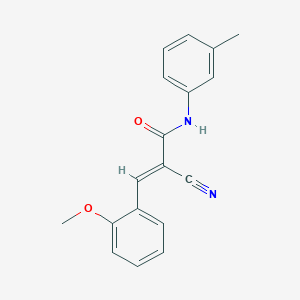
(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antiviral studies. This article reviews the synthesis, biological evaluations, and molecular interactions of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the acrylamide structure through condensation reactions. Recent advancements have utilized microwave irradiation techniques to enhance yield and reduce reaction times, showcasing a more efficient synthetic pathway for similar compounds in the cyanoacrylate family .
Antiviral Activity
Research has indicated that derivatives of cyanoacrylamides exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have demonstrated inhibitory effects against Tobacco Mosaic Virus (TMV), with reported inhibition rates of up to 85.5% at specific concentrations . This suggests that the compound may possess similar antiviral capabilities.
Cytotoxic Activity
In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example, certain cyanoacrylamides have displayed cytotoxic effects against MDA-MB-231 breast cancer cells and HepG2 liver cancer cells, with IC50 values ranging from 2.43 to 14.65 μM . This highlights the potential of this compound as an anticancer agent.
The mechanism by which these compounds exert their biological effects is often linked to their ability to disrupt microtubule assembly, leading to apoptosis in cancer cells. Studies have indicated that certain derivatives can enhance caspase-3 activity, which is critical in the apoptotic pathway, further supporting their role as potential anticancer agents .
Case Studies
| Study | Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|---|
| Study 1 | This compound | MDA-MB-231 | 4.98 | Growth inhibition |
| Study 2 | Related Cyanoacrylamide | HepG2 | 14.65 | Cytotoxicity |
| Study 3 | Derivative Compound | TMV | - | 85.5% Inhibition |
Molecular Interactions
Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies suggest that the compound can bind effectively to sites involved in microtubule dynamics and apoptosis regulation, providing insights into its potential therapeutic applications .
属性
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-6-5-8-16(10-13)20-18(21)15(12-19)11-14-7-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXYMQQLFGRTLG-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














